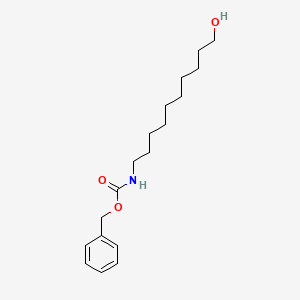
10-(Carbobenzoxyamino)-1-decanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(Carbobenzoxyamino)-1-decanol: is an organic compound that features a decanol backbone with a carbobenzoxyamino group attached at the 10th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-(Carbobenzoxyamino)-1-decanol typically involves the protection of the amino group with a carbobenzoxy (Cbz) group, followed by the introduction of the decanol moiety. One common method involves the reaction of decanol with carbobenzoxy chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbobenzoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: 10-(Carbobenzoxyamino)-1-decanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbobenzoxy group can be removed by catalytic hydrogenation, yielding the free amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride to form tosylates, which can then undergo nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Tosyl chloride in pyridine at low temperatures.
Major Products Formed:
Oxidation: 10-(Carbobenzoxyamino)-1-decanone.
Reduction: 10-amino-1-decanol.
Substitution: this compound tosylate.
Wissenschaftliche Forschungsanwendungen
Chemistry: 10-(Carbobenzoxyamino)-1-decanol is used as an intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective reactions at other sites on the molecule.
Biology and Medicine: In biological research, this compound can be used to study the effects of decanol derivatives on cellular processes. It may also serve as a building block for the synthesis of bioactive molecules.
Industry: In the materials science industry, this compound can be used in the production of polymers and surfactants. Its amphiphilic nature makes it useful in the formulation of emulsions and dispersions.
Wirkmechanismus
The mechanism of action of 10-(Carbobenzoxyamino)-1-decanol depends on its specific application. In chemical synthesis, it acts as a protected amine, allowing for selective deprotection and subsequent reactions. In biological systems, the decanol moiety may interact with lipid membranes, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
10-Amino-1-decanol: Lacks the carbobenzoxy protection, making it more reactive but less selective in synthesis.
10-(Boc-amino)-1-decanol: Uses a different protecting group (Boc) which can be removed under acidic conditions.
10-(Fmoc-amino)-1-decanol: Uses an Fmoc protecting group, which is removed under basic conditions.
Uniqueness: 10-(Carbobenzoxyamino)-1-decanol is unique due to its specific protecting group, which provides stability under a variety of conditions and can be selectively removed by hydrogenation. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required.
Eigenschaften
IUPAC Name |
benzyl N-(10-hydroxydecyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c20-15-11-6-4-2-1-3-5-10-14-19-18(21)22-16-17-12-8-7-9-13-17/h7-9,12-13,20H,1-6,10-11,14-16H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVONOSXQOAUJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2558260.png)
![Methyl 6-acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2558261.png)
![2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2558263.png)
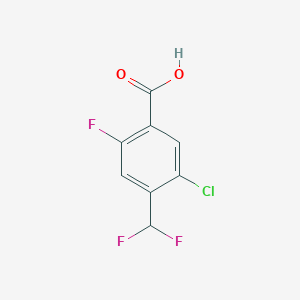
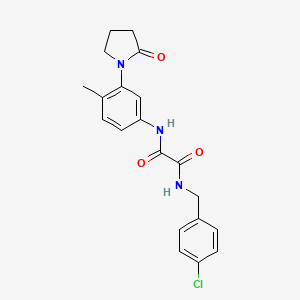
![2-fluoro-N-[2-(pyridin-4-yl)ethyl]pyridin-4-amine](/img/structure/B2558270.png)
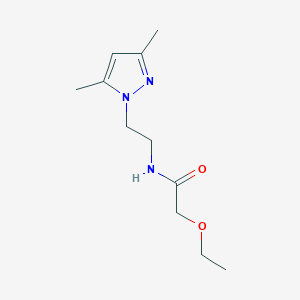
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2558272.png)
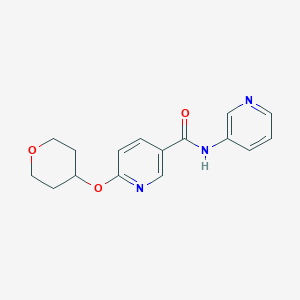
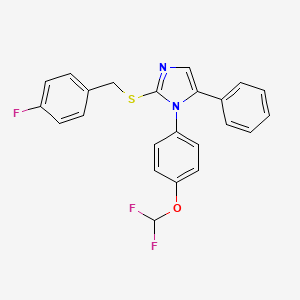
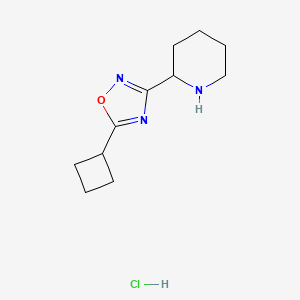
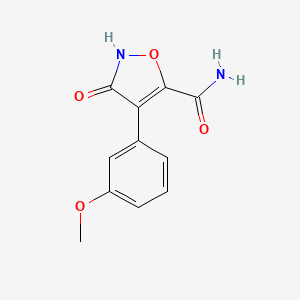
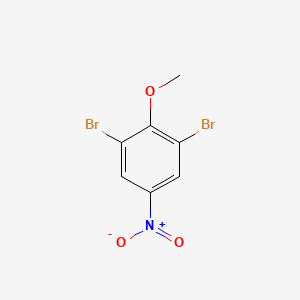
![Methyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2558282.png)
